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Compound of Interest

Compound Name: 4-Methyl-2-heptanol

Cat. No.: B3053814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aliphatic alcohol 4-Methyl-2-heptanol (C8H18O). The information presented herein is intended

to support research, development, and quality control activities where the identification and

characterization of this compound are essential. This document summarizes key data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), presented in a structured format for ease of reference and comparison. Detailed

experimental protocols and visual representations of the molecular structure and analytical

workflow are also included to provide a thorough understanding of the data's context.

Chemical Structure and Properties
4-Methyl-2-heptanol is a secondary alcohol with a branched alkyl chain. Its fundamental

properties are crucial for interpreting its spectroscopic behavior.
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Property Value

Molecular Formula C8H18O

Molecular Weight 130.23 g/mol [1]

IUPAC Name 4-methylheptan-2-ol[1]

CAS Number 56298-90-9[1][2][3]

SMILES CCCC(C)CC(C)O

InChI
InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-

6H2,1-3H3[1][2][3]

Diagram 1: Chemical Structure of 4-Methyl-2-heptanol

A 2D representation of the chemical structure of 4-Methyl-2-heptanol.

Spectroscopic Data
The following sections present the available spectroscopic data for 4-Methyl-2-heptanol,
organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The data presented here is based on predicted spectra from the Human Metabolome

Database, which offers a reliable estimation of the chemical shifts.[4]

Table 1: Predicted ¹H NMR Spectral Data (100 MHz, D₂O)
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Chemical Shift (ppm) Multiplicity Assignment

3.84 m H-2

1.54 m H-4

1.44 m H-3a, H-5a

1.33 m H-3b, H-5b, H-6

1.22 d H-1

0.92 t H-7

0.90 d H-8

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (ppm) Assignment

67.5 C-2

48.1 C-3

39.4 C-5

32.8 C-4

23.6 C-1

23.2 C-6

20.3 C-8

14.4 C-7

Mass Spectrometry (MS)
Mass spectrometry of 4-Methyl-2-heptanol indicates a molecular weight of 130.23 g/mol . The

fragmentation pattern is characteristic of a secondary alcohol, showing prominent peaks

resulting from alpha-cleavage and dehydration.

Table 3: Key Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity Proposed Fragment

45 100% (Base Peak) [CH₃CH(OH)]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-2-heptanol is expected to exhibit characteristic absorption bands

for an alcohol. While a specific experimental spectrum with a full peak list is not readily

available in the public domain, the key functional group absorptions are well-established.

PubChem indicates the availability of a vapor phase IR spectrum for this compound.[1]

Table 4: Characteristic Infrared Absorption Bands for 4-Methyl-2-heptanol

Wavenumber (cm⁻¹) Functional Group Description

~3300 - 3400 O-H
Strong, broad band (alcohol,

hydrogen-bonded)

~2850 - 3000 C-H
Strong, sharp bands (alkane

sp³ C-H stretch)

~1050 - 1260 C-O
Strong band (secondary

alcohol C-O stretch)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These represent typical procedures for the analysis of a liquid alcohol like 4-Methyl-
2-heptanol.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: A small amount of the neat liquid 4-Methyl-2-heptanol is dissolved in a

deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay appropriate for quantitative analysis if needed.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width

(e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic

ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary

compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A small volume of a dilute solution of 4-Methyl-2-heptanol in a volatile

organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a molecular ion (M⁺·), which then undergoes fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 4-Methyl-2-heptanol, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is

placed directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument

measures the frequencies at which the sample absorbs the radiation, corresponding to the

vibrational frequencies of the chemical bonds.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound and the relationship between the different spectroscopic techniques in

structure elucidation.

Diagram 2: General Workflow for Spectroscopic Analysis
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A conceptual workflow outlining the major stages of spectroscopic analysis.

Diagram 3: Interplay of Spectroscopic Techniques for Structure Elucidation
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The synergistic relationship between different spectroscopic methods in determining molecular

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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